molecular formula C25H21FN2O4 B15028063 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B15028063
M. Wt: 432.4 g/mol
InChI Key: JYPRMNXDVKBLDK-FYJGNVAPSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an imidazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, and is substituted with benzyloxy, methoxy, and fluorobenzyl groups, contributing to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-(benzyloxy)-3-methoxybenzaldehyde and 2-fluorobenzylamine. The key steps in the synthesis may involve:

    Condensation Reaction: The aldehyde group of 4-(benzyloxy)-3-methoxybenzaldehyde reacts with the amine group of 2-fluorobenzylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the imidazolidine-2,4-dione ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-chlorobenzyl)imidazolidine-2,4-dione: Similar structure but with a chlorine substituent instead of fluorine.

    (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-bromobenzyl)imidazolidine-2,4-dione: Similar structure but with a bromine substituent instead of fluorine.

Uniqueness

The presence of the fluorine atom in (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine or bromine analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development and other applications.

Properties

Molecular Formula

C25H21FN2O4

Molecular Weight

432.4 g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C25H21FN2O4/c1-31-23-14-18(11-12-22(23)32-16-17-7-3-2-4-8-17)13-21-24(29)28(25(30)27-21)15-19-9-5-6-10-20(19)26/h2-14H,15-16H2,1H3,(H,27,30)/b21-13+

InChI Key

JYPRMNXDVKBLDK-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=CC=C4

Origin of Product

United States

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